

Heptyl 8-bromooctanoate chemical properties and specifications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Heptyl 8-bromooctanoate

Cat. No.: B12586810

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Heptyl 8-bromooctanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl 8-bromooctanoate is a halogenated fatty acid ester that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a terminal bromine atom and an ester group, makes it a valuable intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and materials for drug delivery systems. The presence of the bromine atom allows for various nucleophilic substitution and coupling reactions, while the heptyl ester moiety provides lipophilicity, which can be crucial for modulating the physicochemical properties of target compounds. This document provides an in-depth overview of the chemical properties, specifications, and relevant experimental considerations for **Heptyl 8-bromooctanoate**.

Chemical Properties and Specifications

While specific experimental data for **Heptyl 8-bromooctanoate** is not widely published, its properties can be reliably estimated based on its structure and comparison with similar long-chain alkyl esters. The following table summarizes its key chemical identifiers and properties.

Property	Value	Source/Method
CAS Number	612842-05-4	[1]
Molecular Formula	C ₁₅ H ₂₉ BrO ₂	[1]
Molecular Weight	321.30 g/mol	[1]
Appearance	Expected to be a colorless to pale yellow liquid	Inferred from similar compounds
Boiling Point	Not experimentally determined; predicted to be > 200 °C at atmospheric pressure	Estimation based on structure
Density	Not experimentally determined; predicted to be ~1.1 g/cm ³	Estimation based on structure
Refractive Index	Not experimentally determined	
Purity	Typically >98% (as offered by suppliers)	[1]
Solubility	Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexane) and slightly soluble in polar solvents like DMSO.	Inferred from similar compounds

Synthesis and Purification

Synthesis: Fischer Esterification

A common and straightforward method for the synthesis of **Heptyl 8-bromooctanoate** is the Fischer esterification of 8-bromooctanoic acid with heptanol under acidic catalysis.[2][3]

Reaction:

Detailed Experimental Protocol:

- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 8-bromooctanoic acid (1.0 eq), heptanol (1.5-3.0 eq to drive the equilibrium), and a suitable solvent such as toluene.
- **Catalyst Addition:** Add a catalytic amount of a strong acid, such as sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (p-TsOH).^[2]
- **Reaction Execution:** Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.
- **Monitoring:** The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting carboxylic acid.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude **Heptyl 8-bromooctanoate**.

Purification

Due to the non-polar nature of **Heptyl 8-bromooctanoate**, purification can be challenging.^[4] The primary methods for purifying long-chain esters include:

- **Vacuum Distillation:** This is an effective method for separating the product from non-volatile impurities and any remaining starting materials.
- **Column Chromatography:** For higher purity, column chromatography on silica gel using a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate) can be employed.^[4]
- **Solid-Phase Extraction (SPE):** For sample cleanup and removal of polar impurities, SPE with a suitable sorbent can be utilized.^[4]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR is a powerful tool for confirming the structure of **Heptyl 8-bromooctanoate**. The expected chemical shifts (in CDCl_3) are:

- ~4.05 ppm (triplet): Protons on the carbon adjacent to the ester oxygen ($-\text{O}-\text{CH}_2-$).
- ~3.40 ppm (triplet): Protons on the carbon adjacent to the bromine atom ($-\text{CH}_2-\text{Br}$).
- ~2.30 ppm (triplet): Protons on the carbon alpha to the carbonyl group ($-\text{CH}_2-\text{COO}-$).
- ~1.85 ppm (multiplet): Protons on the carbon beta to the bromine atom ($-\text{CH}_2-\text{CH}_2-\text{Br}$).
- ~1.62 ppm (multiplet): Protons on the carbon beta to the ester oxygen ($-\text{O}-\text{CH}_2-\text{CH}_2-$).
- ~1.2-1.4 ppm (multiplet): Remaining methylene protons in the alkyl chains.
- ~0.90 ppm (triplet): Protons of the terminal methyl group of the heptyl chain ($-\text{CH}_2-\text{CH}_3$).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for assessing the purity of **Heptyl 8-bromooctanoate** and confirming its molecular weight.

- Gas Chromatography: A suitable GC method would involve a non-polar capillary column (e.g., DB-5ms) with a temperature gradient to ensure good separation from any impurities.
- Mass Spectrometry: Under electron ionization (EI), **Heptyl 8-bromooctanoate** is expected to exhibit a characteristic fragmentation pattern. The molecular ion peak ($[\text{M}]^+$) should be observable, showing the isotopic pattern of bromine (^{79}Br and ^{81}Br in a ~1:1 ratio).^[5] Common fragmentation pathways for bromoalkanes include the loss of a bromine radical ($[\text{M}-\text{Br}]^+$) and cleavage of the alkyl chain.^{[5][6]}

Safety and Handling

While a specific safety data sheet (SDS) for **Heptyl 8-bromooctanoate** is not readily available, the safety precautions for the structurally similar Ethyl 8-bromooctanoate should be followed as

a conservative measure.

GHS Hazard Classification (based on Ethyl 8-bromooctanoate):

- Skin Irritation (Category 2): H315 - Causes skin irritation.[7][8]
- Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[7][8]
- Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[7][8]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8]
- P264: Wash skin thoroughly after handling.[8]
- P271: Use only outdoors or in a well-ventilated area.[8]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]
- P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
- P312: Call a POISON CENTER/doctor if you feel unwell.[8]
- P403+P233: Store in a well-ventilated place. Keep container tightly closed.[8]
- P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

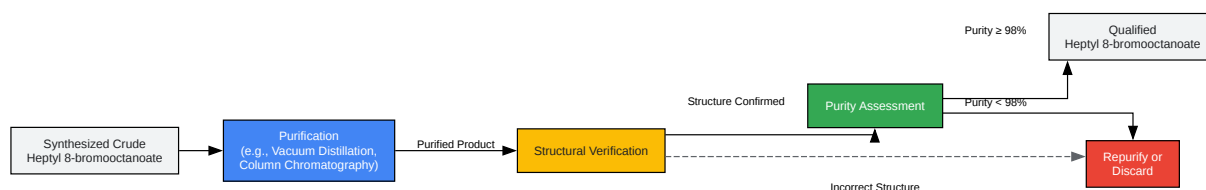
Handling Recommendations:

- Handle in a well-ventilated area, preferably in a chemical fume hood.

- Avoid contact with skin, eyes, and clothing.
- Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Logical Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of synthesized **Heptyl 8-bromooctanoate**.



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- To cite this document: BenchChem. [Heptyl 8-bromooctanoate chemical properties and specifications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12586810#heptyl-8-bromooctanoate-chemical-properties-and-specifications]

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